Ellagic acid
Overview
Description
Ellagic acid (EA) is a polyphenol found in various fruits and vegetables . It is the dilactone of hexahydroxydiphenic acid . The name comes from the French term acide ellagique, from the word galle spelled backward . EA is present in several fruits such as cranberries, strawberries, raspberries, and pomegranates . It is also present in vegetables .
Synthesis Analysis
EA is an organic heterotetracyclic compound resulting from the dimerization of gallic acid molecules by oxidative aromatic coupling with intramolecular lactonization . A practical synthesis of EA has been achieved from methyl gallate by a proposed synthetic route of five steps, consisting of ketal protection, regioselective bromination, bis-lactonization, C–C bond formation between the aromatic rings of the galloyl groups, and ketal deprotection, in 38% overall yield .
Molecular Structure Analysis
Chemically, EA is 2, 3, 7, 8-tetrahydroxychromeno [5, 4, 3-cde] chromene-5, 10-dione . It is an organic heterotetracyclic compound . The molecule structure resembles that of two gallic acid molecules being assembled “head to tail” and bound together by a C–C bond (as in biphenyl, or in diphenic acid) and two lactone links (cyclic carboxylic esters) .
Chemical Reactions Analysis
EA exhibits antioxidant capacity and induces anti-inflammatory actions in several mammalian tissues . The primary antioxidant mechanism of EA has been attributed to the direct scavenging of free radicals, nitrogen reactive species, and ROS .
Physical And Chemical Properties Analysis
EA is a natural fused-ring polyphenol with a pKa of 5.5 . It is found in fruits, nuts, the galls of oak trees, and the kino (gum) of eucalyptus trees . Its chemical formula is C14H6O8 .
Scientific Research Applications
Bioactivity and Applications in Food Industry
Ellagic acid (EA), primarily found in pomegranate peel extract, exhibits significant biological activities such as anti-oxidation, anti-tumor, anti-inflammatory, neuroprotection, anti-viral, and anti-bacterial properties. It has promising applications in the food industry, including use in food preservation, as food additives, and in functional foods. EA's applications in food are supported by its biological activity and its role in health benefits, making it a valuable component in the development and utilization of pomegranate by-products (Xiang et al., 2022).
Oral Bioavailability Improvement Strategies
Research has explored various strategies to improve the oral bioavailability of ellagic acid, which is necessary for its effective use in functional food preparations and dietary supplements. These strategies include the use of solid dispersions, micro and nanoparticles, inclusion complexes, self-emulsifying systems, and polymorphs. These approaches are significant for the pharmaceutical delivery of EA, as well as for the production of nutritional supplements or the enrichment of novel foods (Zuccari et al., 2020).
Pharmacological Update
Ellagic acid is known for its antioxidant properties and has various pharmacological activities. It reduces the lipidemic profile and lipid metabolism, alters pro-inflammatory mediators, and decreases the activity of nuclear factor-κB while increasing nuclear factor erythroid 2-related factor 2 expression. These activities contribute to its anti-atherogenic, anti-inflammatory, and neuroprotective effects. Additionally, it impacts metabolic syndrome and diabetes, and shows potential as a protective agent of the liver and skin and as a potential anticancer agent, affecting cell proliferation, apoptosis, DNA damage, and angiogenesis (Ríos et al., 2018).
Antiviral Properties
Ellagic acid has shown promising resultsin inhibiting the secretion of hepatitis B virus-e antigen (HBeAg) in infected cell lines and in transgenic mice, suggesting its potential as a therapeutic for HBV-carriers. This study demonstrated that ellagic acid can overcome the host immune tolerance induced by HBeAg during HBV infection, which is a strategy of the virus to ensure persistent infection. The use of ellagic acid may have therapeutic implications for chronic HBV infection (Kang et al., 2006).
Immunomodulatory Effects
Investigations into Phyllanthus species and their bioactive metabolites, including ellagic acid, have highlighted their significant immunomodulatory effects. These studies are crucial for understanding the potential therapeutic benefits of ellagic acid in treating immune-related diseases. The research emphasizes the need for extensive experimental and preclinical studies to further validate the immunomodulating potential of ellagic acid and related compounds (Jantan et al., 2019).
Anticancer and Antioxidant Properties
Ellagic acid exhibits growth-inhibiting and apoptosis-promoting activities in cancer cell lines, including human neuroblastoma cells. Its effects on cell proliferation, apoptosis, and alterations in the cell cycle suggest its potential as an anti-tumorigenic compound. This research supports the general effect of ellagic acid on tumor cells, indicating its broad applicability in cancer research (Fjaeraa & Nånberg, 2009).
Antitumor, Antimetastatic, and Antiangiogenic Activity
The antitumor activity of ellagic acid is attributed to its direct antiproliferative and apoptotic effects, as well as its ability to inhibit tumor cell migration, extra-cellular matrix invasion, and angiogenesis. These properties are crucial for inhibiting tumor infiltrative behavior and the metastatic process. Ellagic acid's potential as a supportive therapy to standard chemotherapy in colorectal or prostate cancer patients highlights its therapeutic potential in cancer treatment (Ceci et al., 2018).
Estrogenic/Antiestrogenic Activity
Research on ellagic acid's influence on estrogen receptor subtypes ERα and ERβ reveals its potential estrogenic/antiestrogenic activity. This property of ellagic acid is significant in the context of breast cancer and hormonal therapies. The study provides a foundation for understanding the complex interactions of ellagic acid with hormonal pathways, which could have implications in the treatment of hormone-sensitive cancers (Papoutsi et al., 2005).
Safety And Hazards
properties
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSDNFLWKVMVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O8 | |
Record name | ELLAGIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020557 | |
Record name | Ellagic acid | |
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Molecular Weight |
302.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Record name | Ellagic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Record name | ELLAGIC ACID | |
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Density |
1.667 at 64 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ELLAGIC ACID | |
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Mechanism of Action |
The exact mechanism of action of ellagic acid in its different potential indications is still being investigated., Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene., Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene., A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity., ... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed. | |
Record name | Ellagic acid | |
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Product Name |
Ellagic Acid | |
Color/Form |
Cream colored needles from pyridine | |
CAS RN |
476-66-4 | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Record name | Ellagic acid | |
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Melting Point |
greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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